molecular formula C4H10O B080176 (R)-(-)-2-Butanol CAS No. 14898-79-4

(R)-(-)-2-Butanol

Cat. No. B080176
CAS RN: 14898-79-4
M. Wt: 74.12 g/mol
InChI Key: BTANRVKWQNVYAZ-SCSAIBSYSA-N
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Description

Synthesis Analysis

The stereoselective production of (R)-(-)-2-Butanol is challenging, with biocatalytic asymmetric reduction of 2-butanone being a potent strategy. A breakthrough in achieving high stereoselectivity with complete conversion involves using recombinant E. coli cells in a micro-aqueous, solvent-free continuous reaction system, suppressing racemisation and achieving a high enantiomeric excess of (R)-2-butanol (>96%) (Erdmann et al., 2014).

Molecular Structure Analysis

The molecular structure of (R)-(-)-2-Butanol, like its isomers, significantly influences its combustion properties and reaction pathways. A comprehensive chemical kinetic model detailed the unique oxidation features of linear and branched alcohols, including 2-butanol, highlighting the structural influences on combustion (Sarathy et al., 2012).

Chemical Reactions and Properties

Kinetic resolution has been explored for separating the racemic mixture of (R,S)-2-butanol, employing enzymatic synthesis of esters. Significant findings include the influence of substrate concentration, enzyme/substrate ratio, and the choice of acyl donor on the resolution rate and enantiomeric excess, with vinyl acetate as an acyl donor showing superior results (Romero et al., 2011).

Physical Properties Analysis

The study on the autoignition of butanol isomers, including (R)-(-)-2-Butanol, at high temperatures in a shock tube, provided insights into the influence of temperature, pressure, and mixture composition on ignition delay. This research aids in understanding the physical behavior of 2-butanol under combustion conditions (Moss et al., 2008).

Chemical Properties Analysis

The valorization of butanol, including (R)-(-)-2-Butanol, through aqueous phase reforming showcased the influence of catalyst particle size on product distribution and stability, highlighting the importance of considering internal mass transport and chemical properties in the reforming process (Harju et al., 2020).

Scientific Research Applications

  • Biofuel Production : (R)-(-)-2-Butanol is considered a potential biofuel or fuel additive. Biotechnological production of butanol, including (R)-(-)-2-Butanol, by clostridia is a subject of research due to the interest in using renewable resources for chemical production (Lee et al., 2008).

  • Combustion Modeling : The compound's role in combustion chemistry, particularly as a bio-derived alternative for conventional fuels, is studied. A comprehensive chemical kinetic model for butanol isomers, including (R)-(-)-2-Butanol, helps understand their unique oxidation features (Sarathy et al., 2012).

  • Chemical Production : Research has shown the conversion of meso-2,3-butanediol to butanone and subsequent conversion to 2-butanol using enzymatic processes, highlighting the chemical synthesis capabilities of (R)-(-)-2-Butanol (Ghiaci et al., 2014).

  • Optimization in Internal Combustion Engines : Studies have evaluated the effects of blending (R)-(-)-2-Butanol with conventional diesel fuel on engine performance and emissions, suggesting its potential as a challenging and promising bio-fuel for diesel engines (Rakopoulos et al., 2010).

  • Synthesis of Other Compounds : It's used in the synthesis of chiral amines, such as (R)-3-amino-1-butanol, which is key in producing treatments for diseases like HIV/AIDS. This application demonstrates its role in pharmaceutical ingredient synthesis (Tang et al., 2019).

  • Enantiomeric Analysis and Applications : Studies have investigated the predominant conformations and intermolecular interactions of (R)-(-)-2-Butanol, contributing to a deeper understanding of its stereochemistry and its applications in various fields, including analytical chemistry (Wang & Polavarapu, 2000).

  • Kinetic Resolution in Chemistry : (R)-(-)-2-Butanol is used in the study of kinetic resolution processes, particularly in the enzymatic synthesis of esters. This provides insights into the optimization of industrial chemical processes (Romero et al., 2011).

  • Dehydration Over Alkali Cation-Exchanged Zeolites : Research has focused on the dehydration of 2-butanol over alkali cation-exchanged zeolites, which is critical in understanding its behavior in various catalytic and industrial processes (Jacobs et al., 1977).

Safety And Hazards

“®-(-)-2-Butanol” is classified as a flammable liquid and vapor . It can cause serious eye irritation and may cause respiratory irritation . It may also cause drowsiness or dizziness . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2R)-butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904709
Record name (R)-Butan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-2-Butanol

CAS RN

14898-79-4, 78-92-2
Record name (-)-2-Butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14898-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Butanol, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02606
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Record name (R)-Butan-2-ol
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Record name (R)-butan-2-ol
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Record name 2-BUTANOL, (-)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,170
Citations
F Wang, PL Polavarapu - The Journal of Physical Chemistry A, 2000 - ACS Publications
Vibrational absorption and circular dichroism spectra of (R)−(−)-2-butanol have been measured in CS 2 solutions in the 2000−900 cm -1 region. Experimental spectra obtained at …
Number of citations: 40 pubs.acs.org
S Wakamura, H Yasui, T Akino, T Yasuda… - Applied Entomology …, 2009 - jstage.jst.go.jp
The white grub beetle, Dasylepida ishigakiensis (Niijima et Kinoshita), is a serious pest of sugarcane in the Miyako Islands of Okinawa, Japan. Two evident electroantennographic (EAG…
Number of citations: 31 www.jstage.jst.go.jp
J Allemand, R Gerdil - CRYSTAL STRUCTURE …, 1981 - access.archive-ouverte.unige.ch
Archive ouverte UNIGE Tri-O-thymotide / (R)-2-butanol (2:1) clathrate C33H36O6 • 1/2C4H10O Page 1 Archive ouverte UNIGE https://archive-ouverte.unige.ch Article scientifique Article 1981 …
Number of citations: 20 access.archive-ouverte.unige.ch
JL Coke, RS Shue - The Journal of Organic Chemistry, 1973 - ACS Publications
Optically pure (R)-(+)-l, 2-epoxybutane has been prepared. Treatment of the epoxide with various nucleophiles produces the optically active alcohols resultingfrom highly selective …
Number of citations: 31 pubs.acs.org
V Erdmann, U Mackfeld, D Rother… - Journal of biotechnology, 2014 - Elsevier
The stereoselective production of (R)- or (S)-2-butanol is highly challenging. A potent synthesis strategy is the biocatalytic asymmetric reduction of 2-butanone applying alcohol …
Number of citations: 33 www.sciencedirect.com
CC Rullich, J Kiefer - Analyst, 2018 - pubs.rsc.org
The first experimental application of enantioselective Raman spectroscopy (esR) is demonstrated using the example of the chiral alcohol 2-butanol. Samples of the neat enantiomers …
Number of citations: 13 pubs.rsc.org
NC Jones, SV Hoffmann, D Field - Molecular Physics, 2015 - Taylor & Francis
Experiments are described involving the low-energy scattering of electrons from the two optical enantiomers S- and R-2-butanol. Using a synchrotron radiation photoionisation source …
Number of citations: 2 www.tandfonline.com
Z Lou, X Chen, L Tian, M Qiao, K Fan, H He… - Journal of Molecular …, 2010 - Elsevier
A rapidly quenched skeletal Ni (RQ Ni) prepared by the melt-spinning method followed by alkali leaching was used as a new category of Ni precursor to fabricate effective chiral Ni …
Number of citations: 12 www.sciencedirect.com
N Fujiwara-Tsujii, H Yasui, S Wakamura… - Bulletin of …, 2012 - cambridge.org
The females of the white grub beetle, Dasylepida ishigakiensis, release two enantiomers of 2-butanol, (R)-2-butanol and (S)-2-butanol. The ratio describing the relative proportions of …
Number of citations: 11 www.cambridge.org
F Le Joubioux, O Achour, N Bridiau, M Graber… - Journal of Molecular …, 2011 - Elsevier
The aim of this work was to study the differential behavior shown by Candida antarctica lipase B during the O-acylation and N-acylation of monofunctional alcohols and monofunctional …
Number of citations: 20 www.sciencedirect.com

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